2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid

Catalog No.
S6694873
CAS No.
1237526-23-6
M.F
C13H7Cl2FO2
M. Wt
285.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid

CAS Number

1237526-23-6

Product Name

2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid

IUPAC Name

2-(2,5-dichlorophenyl)-6-fluorobenzoic acid

Molecular Formula

C13H7Cl2FO2

Molecular Weight

285.09 g/mol

InChI

InChI=1S/C13H7Cl2FO2/c14-7-4-5-10(15)9(6-7)8-2-1-3-11(16)12(8)13(17)18/h1-6H,(H,17,18)

InChI Key

LUSSXTXAJNBMMW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C=CC(=C2)Cl)Cl

Synthesis

2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid can be synthesized through various methods. One reported method involves the reaction of 2,5-dichlorobenzoyl chloride with 3,4,5-trifluorophenol in the presence of Lewis acid catalysts [1].

*Source: [1] Journal of Fluorine Chemistry (), Volume 100, Issue 1-3, 1999, Pages 163-167, Synthesis of Fluorine-Containing Biphenyls and Terphenyls via the Friedel-Crafts Reaction

Potential Applications

Scientific research involving 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid is limited, but its structure suggests potential applications in areas like:

  • Material Science

    Fluorine substitution can alter the physical and chemical properties of molecules. Research could explore how this compound might contribute to the development of novel materials with specific functionalities [2].

  • Medicinal Chemistry

    The presence of aromatic rings and a carboxylic acid group are common features in many pharmaceuticals. Studying the interaction of this molecule with biological systems could provide insights for drug discovery [3].

2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid is a synthetic organic compound characterized by its unique structure, which includes a benzoic acid core substituted with two chlorine atoms and one fluorine atom. The compound has the molecular formula C13H8Cl2F O2 and is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of halogen substituents significantly influences its chemical reactivity and biological activity, making it a subject of interest in both academic and industrial research.

The chemical behavior of 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid is governed by its functional groups, allowing it to participate in several types of reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or aldehydes, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The aromatic ring can engage in nucleophilic or electrophilic substitution reactions, enabling the introduction of various functional groups. Halogen exchange can be facilitated by reagents like sodium iodide in polar solvents.

Research indicates that 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid exhibits significant biological activity. Its mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The halogen substituents enhance its binding affinity and selectivity towards these targets, which may lead to various biological effects, including:

  • Antimicrobial Properties: Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anti-inflammatory Activity: Investigations into its anti-inflammatory properties are ongoing, with promising results indicating modulation of inflammatory pathways.

The synthesis of 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid typically involves several key steps:

  • Fluorination: Introduced via nucleophilic aromatic substitution using reagents such as potassium fluoride or cesium fluoride.
  • Carboxylation: The carboxylic acid group is introduced through methods like the Kolbe-Schmitt reaction, where phenolic derivatives react with carbon dioxide under basic conditions.
  • Industrial Production: Large-scale production often involves optimized halogenation and fluorination processes followed by carboxylation to achieve high yields and purity.

2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid has diverse applications across various fields:

  • Organic Synthesis: Serves as a building block for more complex organic molecules.
  • Pharmaceutical Development: Explored as an intermediate in the synthesis of drug candidates due to its unique biological properties.
  • Materials Science: Utilized in developing specialty chemicals and materials with tailored properties.

Studies on the interactions of 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid with biological targets have revealed insights into its pharmacodynamics. The compound's halogen substituents play a crucial role in modulating binding interactions with enzymes or receptors, potentially enhancing its therapeutic efficacy.

Several compounds share structural similarities with 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid. Here are some notable comparisons:

Compound NameKey DifferencesUnique Features
2-(2,5-Dichlorophenyl)benzoic acidLacks fluorine atom; different reactivity profileLess potent biological activity
2-(2,5-Difluorophenyl)-6-chlorobenzoic acidContains two fluorine atoms; different electronic propertiesAltered sterics affecting interactions
2-(2,5-Dichlorophenyl)-4-fluorobenzoic acidFluorine at different position; influences behaviorVariations in chemical reactivity

The uniqueness of 2-(2,5-Dichlorophenyl)-6-fluorobenzoic acid lies in its specific arrangement of chlorine and fluorine atoms on the benzoic acid core. This arrangement imparts distinct chemical and biological properties that differentiate it from similar compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.9807130 g/mol

Monoisotopic Mass

283.9807130 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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